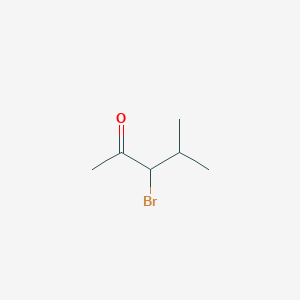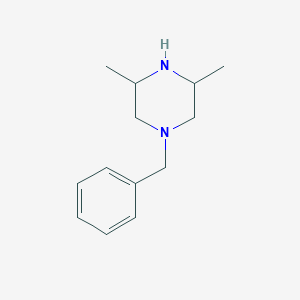
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane is an organophosphorus compound with the molecular formula C26H23BrP. It is a brominated phosphorane, characterized by the presence of a bromine atom attached to a phenylethyl group, which is further bonded to a triphenylphosphorane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-1-phenylethyl)(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with a brominated phenylethyl compound. One common method is the reaction of triphenylphosphine with 1-bromo-1-phenylethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to rigorous purification processes to meet industrial standards .
化学反応の分析
Types of Reactions
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted phosphoranes depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Reduced phosphines and other related compounds.
科学的研究の応用
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Bromo-1-phenylethyl)(triphenyl)phosphorane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the triphenylphosphorane moiety can engage in coordination with metal ions and other electrophiles. These interactions lead to the formation of new chemical bonds and the modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
Dibromo(triphenyl)phosphorane: Another brominated phosphorane with two bromine atoms attached to the triphenylphosphorane moiety.
1,2-Bis(dibromo-diphenyl-phosphoranyl)ethane: A compound with two brominated phosphorane groups attached to an ethane backbone.
Uniqueness
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane is unique due to its specific structure, which combines a brominated phenylethyl group with a triphenylphosphorane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
特性
CAS番号 |
30537-10-1 |
|---|---|
分子式 |
C26H23Br2P |
分子量 |
526.2 g/mol |
IUPAC名 |
(1-bromo-1-phenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23BrP.BrH/c1-26(27,22-14-6-2-7-15-22)28(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 |
InChIキー |
HGYXCTGWCXZNNA-UHFFFAOYSA-M |
SMILES |
CC(C1=CC=CC=C1)([P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
正規SMILES |
CC(C1=CC=CC=C1)([P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br.[Br-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B3370019.png)
![2-[(4-Cyanophenyl)methanesulfonyl]acetic acid](/img/structure/B3370036.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)


![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)


